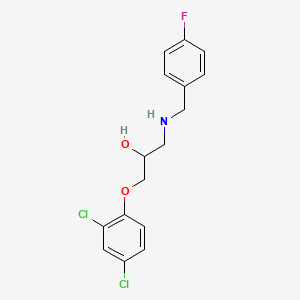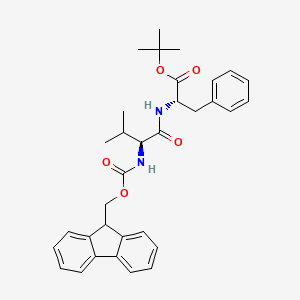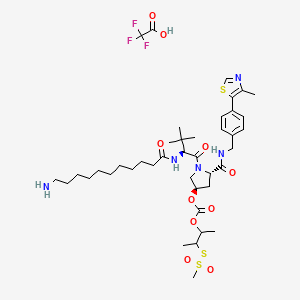![molecular formula C17H16N6O2S B12393976 6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-06371900 is a potent and highly selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological diseases such as Parkinson’s disease .
Vorbereitungsmethoden
The synthesis of PF-06371900 involves several steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for PF-06371900 are designed to scale up the laboratory synthesis while maintaining the compound’s integrity. This involves optimizing reaction conditions, purification processes, and quality control measures to produce large quantities of the compound suitable for research and potential therapeutic use .
Analyse Chemischer Reaktionen
PF-06371900 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s overall structure and function.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the compound.
Hydrolysis: This reaction involves breaking chemical bonds through the addition of water, which can lead to the formation of different products
Wissenschaftliche Forschungsanwendungen
PF-06371900 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.
Biology: Researchers use PF-06371900 to investigate the role of LRRK2 in cellular processes such as autophagy and inflammation.
Medicine: The compound is being explored for its potential therapeutic effects in treating neurological diseases, particularly Parkinson’s disease.
Industry: PF-06371900 is utilized in the development of new drugs and therapeutic strategies targeting LRRK2
Wirkmechanismus
PF-06371900 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). This kinase is involved in various cellular processes, including autophagy, inflammation, and neuronal function. By inhibiting LRRK2, PF-06371900 can modulate these processes, potentially providing therapeutic benefits in conditions such as Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
PF-06371900 is unique in its high selectivity and potency as an LRRK2 inhibitor. Similar compounds include:
PF-06447475: Another potent LRRK2 inhibitor with similar applications in neurological research.
CZC-25146: A selective and metabolically stable LRRK2 inhibitor used in Parkinson’s disease research.
PF-06455943: Known for its high selectivity and potency, this compound is also used in studies related to LRRK2 inhibition
PF-06371900 stands out due to its specific molecular structure, which provides a unique balance of selectivity, potency, and brain penetration, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H16N6O2S |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
6-(2,5-dimethoxyphenyl)sulfanyl-3-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H16N6O2S/c1-22-10-11(9-18-22)17-20-19-15-6-7-16(21-23(15)17)26-14-8-12(24-2)4-5-13(14)25-3/h4-10H,1-3H3 |
InChI-Schlüssel |
RAHGVIZTQAHVRX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=NN=C3N2N=C(C=C3)SC4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)



![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)




![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)



